Research has indicated that 1,5-dimethylindoline-2,3-dione exhibits promising antitumor activity in vitro []. Notably, compounds possessing a benzyl substituent at the N-1 position of the indoline-2,3-dione ring demonstrated higher potency in inhibiting the growth of HL-60 cells (a human acute promyelocytic leukemia cell line) compared to those with a (4-fluorobenzyl)amino-2-oxoethyl substituent at the same position. For instance, compound 8l exhibited significant inhibition of HL-60 cell growth at a concentration of 0.07 μM, while compound 8p achieved similar results at a concentration of 0.14 μM. These findings highlight the potential of 1,5-disubstituted indolin-2,3-diones, including 1,5-dimethylindoline-2,3-dione, as lead compounds for developing novel anticancer agents.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: